2-[(1R)-3-amino-1-phenylpropoxy]-4-chlorobenzonitrile;oxalic acid
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Overview
Description
2-[(1R)-3-amino-1-phenylpropoxy]-4-chlorobenzonitrile; oxalic acid is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a benzonitrile core substituted with an amino group and a phenylpropoxy group, along with an oxalic acid moiety. Its distinct structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1R)-3-amino-1-phenylpropoxy]-4-chlorobenzonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitrile Formation: The initial step involves the formation of the benzonitrile core through a nucleophilic substitution reaction.
Amino Group Introduction: The amino group is introduced via a reductive amination reaction, where an amine is reacted with a carbonyl compound in the presence of a reducing agent.
Phenylpropoxy Group Addition: The phenylpropoxy group is added through an etherification reaction, where a phenol derivative is reacted with an alkyl halide under basic conditions.
Chlorination: The final step involves the chlorination of the aromatic ring using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(1R)-3-amino-1-phenylpropoxy]-4-chlorobenzonitrile undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Primary amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-[(1R)-3-amino-1-phenylpropoxy]-4-chlorobenzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(1R)-3-amino-1-phenylpropoxy]-4-chlorobenzonitrile involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1R)-3-amino-1-phenylpropoxy]-4-fluorobenzonitrile
- 2-[(1R)-3-amino-1-phenylpropoxy]-4-bromobenzonitrile
- 2-[(1R)-3-amino-1-phenylpropoxy]-4-iodobenzonitrile
Uniqueness
2-[(1R)-3-amino-1-phenylpropoxy]-4-chlorobenzonitrile is unique due to the presence of the chlorobenzonitrile moiety, which imparts distinct chemical reactivity and biological activity compared to its fluorinated, brominated, and iodinated analogs. The specific substitution pattern on the aromatic ring can significantly influence the compound’s properties, making it a valuable subject of study for developing new chemical entities with desired characteristics.
Properties
Molecular Formula |
C18H17ClN2O5 |
---|---|
Molecular Weight |
376.8 g/mol |
IUPAC Name |
2-[(1R)-3-amino-1-phenylpropoxy]-4-chlorobenzonitrile;oxalic acid |
InChI |
InChI=1S/C16H15ClN2O.C2H2O4/c17-14-7-6-13(11-19)16(10-14)20-15(8-9-18)12-4-2-1-3-5-12;3-1(4)2(5)6/h1-7,10,15H,8-9,18H2;(H,3,4)(H,5,6)/t15-;/m1./s1 |
InChI Key |
PPQGTHAGWWVLEX-XFULWGLBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CCN)OC2=C(C=CC(=C2)Cl)C#N.C(=O)(C(=O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(CCN)OC2=C(C=CC(=C2)Cl)C#N.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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